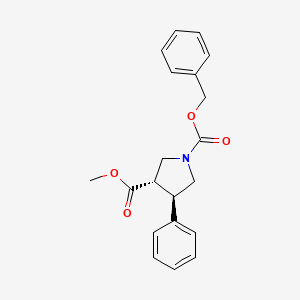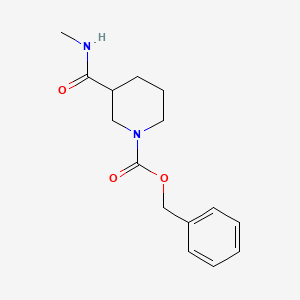
Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate: is an organic compound with a complex structure that includes a nitro group, a cyano group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehydes with cyanoacetates under solvent-free conditions . This approach is efficient and environmentally friendly, aligning with green chemistry principles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free reactions are likely to be employed to ensure efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural features. It can be used in the design of new drugs targeting specific biological pathways. The nitro and cyano groups are particularly useful in the development of pharmaceuticals with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in biochemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Methyl 2-amino-4-(1-cyano-2-methoxy-2-oxoethyl)-4H-chromene-3-carboxylate: This compound shares similar functional groups but has a different core structure.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with similar functional groups but different applications.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic organic chemistry and materials science .
Propriétés
IUPAC Name |
methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)8-5-3-4-7(10(8)14(17)18)9(6-13)12(16)20-2/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFSLOYRQZLLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B8202863.png)


![9H-fluoren-9-ylmethyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B8202891.png)

![tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate](/img/structure/B8202902.png)
![tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B8202914.png)
![N-[3,5-bis(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B8202922.png)
![2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B8202930.png)
![tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate](/img/structure/B8202934.png)


